
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, or EFNA, is an organic compound that is widely used in scientific research and industrial applications. The compound is a colorless liquid with a sweet odor, and is soluble in most organic solvents. EFNA is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the production of pharmaceuticals. EFNA is also used as a fluorescent probe in biological research, and is known for its ability to bind to proteins and other biological molecules.
Scientific Research Applications
However, it’s important to note that many organic compounds like “Ethyl 2-(4-formyl-2-nitrophenoxy)acetate” are often used in various fields of scientific research, including organic chemistry, medicinal chemistry, materials science, and more. They can serve as building blocks in the synthesis of complex molecules, intermediates in chemical reactions, or even as active substances in biological studies.
Drug Discovery and Development
- Application : Organic chemistry plays an essential role in the discovery and development of drugs . With the help of a wide variety of organic synthesis techniques, an unlimited number of small organic molecules can be created for drug screening purposes .
- Methods : Techniques include the rational design of heterocyclic pesticides/medicines, (biomimetic) synthesis, active screening, and the exploration of molecular targets .
- Results : Every year, a vast amount of organic compounds are synthesized, and there have been remarkable advances in the innovation of active molecules based on organic compounds .
Replication of Natural Molecules
- Application : Organic synthesis is the art and science of replicating the molecules of living nature and creating others like them in the laboratory .
- Methods : Synthetic organic chemists have the power to replicate some of the most intriguing molecules of living nature in the laboratory and apply their developed synthetic strategies and technologies to construct variations of them .
- Results : Through sophisticated catalytic reactions and appropriately designed synthetic processes, they can synthesize not only the molecules of nature and their analogues, but also myriad other organic molecules for potential applications in many areas of science, technology and everyday life .
Synthesis of Agrochemicals
- Application : Organic chemistry helps synthesize agrochemicals such as pesticides, insecticides, and fungicides .
- Methods : This involves the conversion of raw materials such as metals, coal, oil, natural gas, water and minerals into valuable organic chemicals .
- Results : The synthesized agrochemicals are then used to protect crops and increase agricultural productivity .
Analysis of Organic Substances
- Application : Organic chemistry finds its application to a large extent in the field of analysis .
- Methods : Not all organic substances are soluble in water. So they can be analyzed by non-aqueous titration. For this, they use organic solvents like pyridine, methanol, acetone, etc .
- Results : This allows for the identification and quantification of organic substances, which is crucial in many fields such as environmental science, forensics, pharmaceuticals, and more .
properties
IUPAC Name |
ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLACWKNDNQPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415456 | |
| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
CAS RN |
420786-61-4 | |
| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

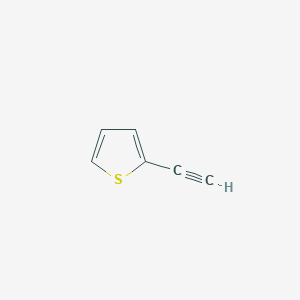

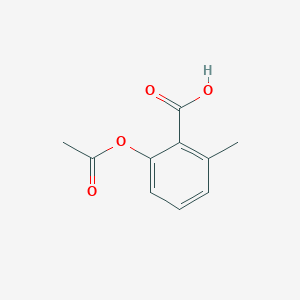

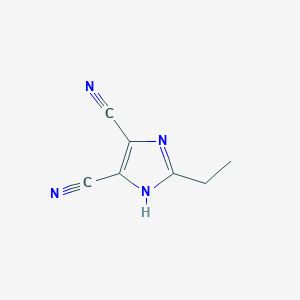
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)
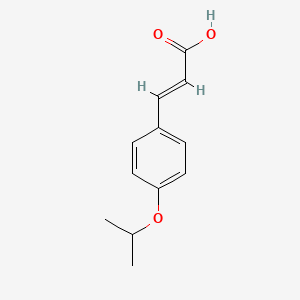

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
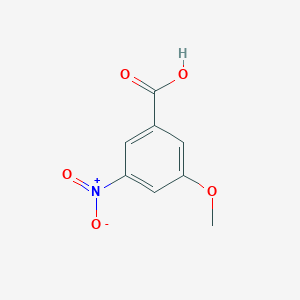
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)